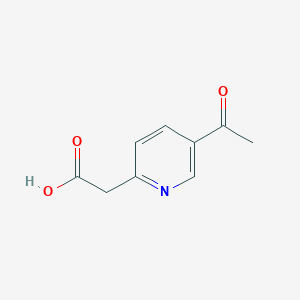
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl moiety, which is further linked to an imidazolidinone ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone typically involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with imidazolidinone. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Preparation of 3-Fluoro-4-nitrobenzoyl chloride: This intermediate is synthesized by reacting 3-fluoro-4-nitrobenzoic acid with thionyl chloride or oxalyl chloride.
Formation of this compound: The 3-fluoro-4-nitrobenzoyl chloride is then reacted with imidazolidinone in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and nitro group on the benzoyl moiety can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The imidazolidinone ring can undergo oxidation under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazolidinones: Nucleophilic substitution reactions result in various substituted imidazolidinones.
科学研究应用
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone can be compared with similar compounds such as:
3-Fluoro-4-nitrobenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-Fluoro-3-nitrobenzoyl chloride: Another related compound with a different substitution pattern on the benzoyl moiety.
3-Fluoro-4-nitrobenzoic acid: This compound is used in the synthesis of 3-fluoro-4-nitrobenzoyl chloride and has similar chemical properties.
The uniqueness of this compound lies in its combination of a fluorine atom, nitro group, and imidazolidinone ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H8FN3O4 |
|---|---|
分子量 |
253.19 g/mol |
IUPAC 名称 |
1-(3-fluoro-4-nitrobenzoyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H8FN3O4/c11-7-5-6(1-2-8(7)14(17)18)9(15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16) |
InChI 键 |
KXYHYLMUXJOOKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


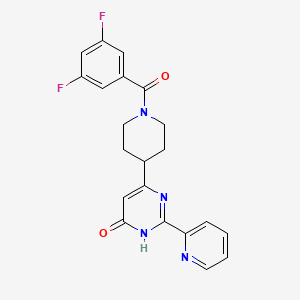

![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
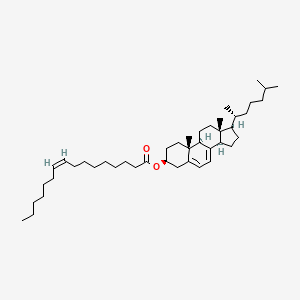

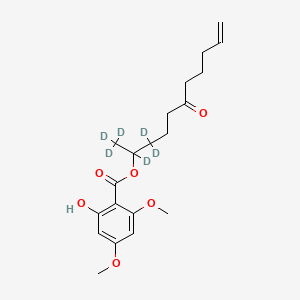
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
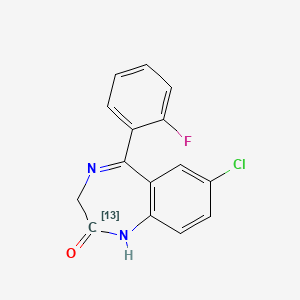
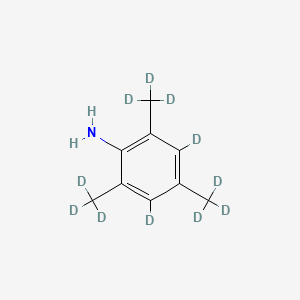
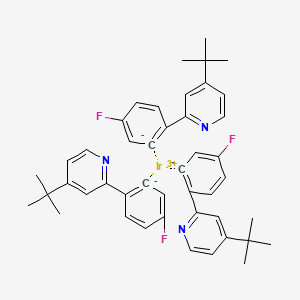

![tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443934.png)
![Tert-butyl 4-[(6-fluoroquinolin-2-YL)methyl]piperazine-1-carboxylate](/img/structure/B13443950.png)
